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Introduction to Quizalofop-P and Regulatory Context

Quizalofop-P is an aryloxyphenoxypropionate herbicide widely used for controlling annual and perennial

grasses in various crops including soybeans, sunflower, potatoes, and cotton. It exists in several ester

variants such as quizalofop-P-ethyl, quizalofop-P-tefuryl, and propaquizafop, which rapidly hydrolyze to

the corresponding acid (quizalofop) in plants [1] [2]. The establishment of Maximum Residue Limits

(MRLs) is essential for ensuring food safety while facilitating agricultural production and international

trade.

The regulatory landscape for Quizalofop-P varies across jurisdictions. The European Food Safety

Authority (EFSA) conducts comprehensive MRL reviews under Article 12 of Regulation (EC) No

396/2005, while countries like China implement MRLs through national standards such as GB 2763 [1] [2]

[3]. Recent developments include the 2025 Chinese Pharmacopoeia, which has expanded pesticide residue

testing requirements for herbal medicines, reflecting the growing emphasis on comprehensive safety

monitoring [4] [5].
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Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 7 Tech Support

https://www.smolecule.com/products/s631670?utm_src=pdf-body
https://www.smolecule.com/products/s631670?utm_src=pdf-interest
https://www.smolecule.com/products/s631670?utm_src=pdf-body
https://www.smolecule.com/products/s631670?utm_src=pdf-body
https://www.smolecule.com/products/s631670?utm_src=pdf-body
https://www.smolecule.com/products/s631670?utm_src=pdf-body
https://www.efsa.europa.eu/en/efsajournal/pub/8560
https://pmc.ncbi.nlm.nih.gov/articles/PMC8686009/
https://www.smolecule.com/products/s631670?utm_src=pdf-body
https://www.efsa.europa.eu/en/efsajournal/pub/8560
https://pmc.ncbi.nlm.nih.gov/articles/PMC8686009/
https://www.sciencedirect.com/science/article/abs/pii/S0048969722065263
https://www.shimadzu.com.cn/an/news-events/news/2024/0730.html
https://bk.cnpharm.com/zgyyb/2025/05/29/app_320923.html
https://www.smolecule.com/products/s631670?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Regulatory Residue Definitions

The residue definition for Quizalofop-P variants in plant products has been standardized across regulatory

frameworks:

Enforcement residue definition: "The sum of quizalofop, its salts, its esters (including
propaquizafop) and its conjugates, expressed as quizalofop (any ratio of constituent isomers)"
[2]

Risk assessment residue definition: Same as enforcement definition [2]
Applicability: Primary crops (all groups), rotational crops, and processed products [2]

Metabolic Pathways

The metabolic pathway of Quizalofop-P esters in plants follows a consistent pattern:

Rapid hydrolysis of parent esters to quizalofop acid

Formation of phenoxy metabolites at lower concentrations
Conjugate formation with plant matrix components

Table: Quizalofop-P Metabolic Pathway in Plants

Compound Detection Frequency
Relative
Concentration

Toxicological
Significance

Parent esters (quizalofop-
P-ethyl, etc.)

Transient, pre-harvest Low at harvest Active herbicide

Quizalofop acid Consistently present at
harvest

High Toxicologically
relevant

Phenoxy metabolites Variable Low-Moderate Under review

Conjugates Always present Variable Included in residue

definition

Experimental Design for Residue Trials
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Field Trial Design

Key principles for conducting residue trials follow Good Agricultural Practices (GAP) and align with

intended use patterns:

Geographical distribution: Trials should represent major growing regions for each crop

Number of trials: Minimum of 8 trials per crop under NEU (Northern European) conditions or 4 trials
under SEU (Southern European) conditions [2]

Application parameters: Follow maximum label rates, maximum number of applications, and
shortest pre-harvest intervals (PHI)
Control plots: Must be included for background correction

Sample Collection and Preparation

Sample collection procedures must ensure representative sampling:

Collection time: At normal harvest maturity
Sample size: Sufficient raw agricultural commodity (RAC) for processing and analysis

Processing requirements: For certain commodities, processing studies may be required if
significant residues are expected

Analytical Methods and Validation

Approved Analytical Methods

High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) is the

primary analytical technique for Quizalofop-P residue determination [2]. The method must be validated for

each commodity type to demonstrate reliability and accuracy.

Table: Analytical Method Performance Characteristics

Parameter Requirement Typical Performance

Limit of Quantification (LOQ) ≤0.01 mg/kg 0.01 mg/kg for most commodities [2]
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Parameter Requirement Typical Performance

Accuracy (Recovery) 70-120% 80-110% for most matrices

Precision (RSD) ≤20% Typically 5-15%

Linearity R² ≥ 0.99 Typically R² ≥ 0.995

Specificity/Selectivity No interference Demonstrated via blank controls

Method Validation for Animal Commodities

For animal commodities, specific validation requirements include:

Hydrolysis efficiency must be demonstrated for conjugates

Validation in multiple tissue types (muscle, liver, eggs, etc.)
Extraction efficiency studies for different matrix types [1]

Rapid Screening Methods

Gold nanoparticle-based lateral flow immunoassay (AuNP-LFIA) has been developed for rapid

screening of Quizalofop-P-ethyl with the following characteristics [3]:

Visual limit of detection: 10 ng/mL

Complete inhibition concentration: 250 ng/mL
Analysis time: <8 minutes

Cross-reactivity: Minimal with related compounds (imazethapyr, haloxyfop-p-methyl, etc.)

Processing and Environmental Fate Studies

Processing Studies

The effect of processing on Quizalofop-P residues has been investigated through hydrolysis studies:

Pasteurization conditions: No significant degradation
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Baking/brewing/boiling: No significant degradation

Sterilization conditions: Partial hydrolysis of esters to quizalofop acid [2]
Hydrolytic stability: Quizalofop acid demonstrates stability under processing conditions

Rotational Crop Studies

Confined rotational crop studies inform potential residue carryover:

Study crops: Sugar beets, lettuces, cotton seeds, peanuts, and wheat

Application rate: Twice the intended application rate
Key finding: No significant residues expected in rotational crops when applied according to GAP [2]

The following diagram illustrates the complete workflow for MRL establishment, integrating the various

experimental components:

Risk Assessment Protocol

Toxicological Reference Values

The consumer risk assessment for Quizalofop-P utilizes the lowest toxicological reference values across all

ester variants, expressed as quizalofop equivalents:

Acceptable Daily Intake (ADI): 0.0083 mg/kg body weight per day

Acute Reference Dose (ARfD): 0.08 mg/kg body weight [2]

Dietary Exposure Assessment

The dietary risk assessment follows standardized protocols:

Calculation model: EFSA Pesticide Residues Intake Model (PRIMo) revision 3.1
Input parameters:

STMR (Supervised Trials Median Residue): Median residue from trials
HR (Highest Residue): Highest residue from trials

Exposure scenarios:
Chronic exposure: Long-term intake based on STMR
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Acute exposure: Short-term intake based on HR [2]

Risk Characterization

The risk assessment concludes that when Quizalofop-P-tefuryl is used according to reported agricultural

practices:

Short-term intake: Unlikely to present consumer health risk
Long-term intake: Unlikely to present consumer health risk

Overall conclusion: No consumer health risk identified [1] [2]

Data Gaps and Future Research Needs

Several data gaps have been identified in current Quizalofop-P residue assessments:

Plant metabolism impact on isomer ratio: Not fully investigated
Toxicological relevance of phenoxy metabolites: To be reconsidered under renewal process

Extraction efficiency validation: Only partially addressed for animal commodities [1] [2]

Conclusion

The establishment of scientifically robust MRLs for Quizalofop-P requires comprehensive residue trials

following validated analytical methods and rigorous risk assessment. The protocols outlined in this

document provide researchers with the necessary framework to generate data that meets global regulatory

standards. Ongoing research should address identified data gaps to further refine the understanding of

Quizalofop-P residue behavior and potential consumer exposure.
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To cite this document: Smolecule. [Comprehensive Guide to Quizalofop-P Residue Trials for MRL

Establishment]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b631670#residue-trials-for-quizalofop-p-mrl-establishment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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